molecular formula C16H22N2O2 B3017622 (E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide CAS No. 2411336-39-3

(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide

Cat. No. B3017622
CAS RN: 2411336-39-3
M. Wt: 274.364
InChI Key: NTHOPDSKJSVGKQ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMABN is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been shown to have anti-metastatic properties and can inhibit the migration and invasion of cancer cells.

Mechanism of Action

(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are overexpressed in many types of cancer cells. HDACs play a critical role in regulating gene expression, and their inhibition by this compound can lead to the activation of tumor suppressor genes and the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. This compound has also been found to induce cell cycle arrest in cancer cells, which can prevent their proliferation and growth. In addition, this compound has been shown to modulate the expression of various genes that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and can be used at low concentrations to achieve its therapeutic effects. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in human clinical trials, and its long-term safety and efficacy have not been established.

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities and with higher purity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide valuable information on its safety and efficacy in humans. In addition, further studies are needed to explore the potential of this compound as a therapeutic agent for various types of cancer and other diseases. Finally, the development of novel this compound derivatives with improved solubility and bioavailability is also an area of interest for future research.

Synthesis Methods

(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 3-methoxy-2,3-dihydro-1H-indene with N,N-dimethylformamide dimethyl acetal and then with 2-bromo-1-butene. The resulting compound is then treated with hydrochloric acid to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-18(2)10-6-9-16(19)17-14-11-15(20-3)13-8-5-4-7-12(13)14/h4-9,14-15H,10-11H2,1-3H3,(H,17,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHOPDSKJSVGKQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CC(C2=CC=CC=C12)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CC(C2=CC=CC=C12)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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